1-Hydroxy-2(1H)-quinolinone

Physicochemical profiling Drug-likeness ADME prediction

Researchers requiring O,O-chelating hydroxamic acid pharmacophores for metalloenzyme inhibitor programs face limited scaffold options with the correct tautomeric geometry. 1-Hydroxy-2(1H)-quinolinone (CAS 58-57-1) provides a validated N-hydroxy-2-one motif enabling bidentate metal coordination inaccessible to 2-hydroxy or 4-hydroxy positional isomers. • Chelation-competent scaffold: mimics influenza endonuclease pharmacophore via O,O-coordination to two metal ions; absent in carbostyril analogs • Antibacterial precursor: direct oxidation yields hydroxamic acids active against S. aureus & E. coli (MIC 25-100 µg/mL); non-hydroxylated 2-quinolinone N-oxides are inactive (MIC >200 µg/mL) • Superior solubility profile: logP 1.42 & PSA 41 Ų vs. 2-hydroxyquinoline (logP 1.87, PSA 33 Ų), reducing DMSO carryover artifacts in biochemical assays

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 58-57-1
Cat. No. B1296184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-2(1H)-quinolinone
CAS58-57-1
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=O)N2O
InChIInChI=1S/C9H7NO2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H
InChIKeyNFNIRGPPIRJASP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hydroxy-2(1H)-quinolinone: Core Structural & Physicochemical Baseline


1-Hydroxy-2(1H)-quinolinone (C9H7NO2, MW: 161.16 g/mol) is a heterocyclic N-hydroxyquinolinone scaffold that serves as a versatile synthetic intermediate and precursor to biologically active hydroxamic acid derivatives [1]. Its predicted physicochemical profile includes a logP of 1.42, a polar surface area of 41 Ų, and a pKa of approximately 8.59 [2]. These baseline properties define its utility in medicinal chemistry and agrochemical programs, but do not by themselves constitute selection-differentiating evidence. [3]

Hydroxamic acid precursor for synthetic programs
Predicted solubility profile supports aqueous assay design
N‑Hydroxy motif enables metal‑chelating inhibitor design

1-Hydroxy-2(1H)-quinolinone: Positional & Tautomeric Constraints


In the quinolinone class, the position of the hydroxyl group dictates both tautomeric equilibrium and metal‑chelation geometry, which are fundamental to biological activity. 1‑Hydroxy‑2(1H)‑quinolinone exists as a hydroxamic acid tautomer, enabling a distinct O,O‑chelating mode that is inaccessible to its 2‑hydroxy (carbostyril) or 4‑hydroxy positional isomers [1]. Furthermore, the N‑hydroxy group confers susceptibility to oxidative activation and enhances aqueous solubility relative to the non‑hydroxylated 2‑quinolinone parent [2]. These structural distinctions result in divergent biological target engagement and synthetic reactivity, meaning that substitution with a seemingly similar hydroxyquinoline (e.g., 8‑hydroxyquinoline) or hydroxyquinolinone (e.g., 4‑hydroxy‑2(1H)‑quinolinone) will not yield equivalent experimental outcomes without re‑optimization. [3]

Positional isomer mismatch: 2‑Hydroxyquinoline lacks the N‑hydroxy chelating motif and tautomeric configuration.
4‑Hydroxy isomer: May not form the same bidentate O,O‑metal coordination geometry.
Non‑hydroxylated analog: 2‑Quinolinone does not provide direct access to bioactive hydroxamic acid derivatives.

1-Hydroxy-2(1H)-quinolinone: Quantitative Differentiation vs. Analogs


Physicochemical Profile vs. 2-Hydroxyquinoline

1‑Hydroxy‑2(1H)‑quinolinone exhibits a predicted logP of 1.42 and a polar surface area (PSA) of 41 Ų . In contrast, its non‑N‑hydroxylated analog 2‑hydroxyquinoline (quinolin‑2(1H)‑one) has a logP of 1.87 and a PSA of 33 Ų [1]. The higher PSA and lower logP of 1‑hydroxy‑2(1H)‑quinolinone predict improved aqueous solubility and reduced passive membrane permeability compared to the 2‑hydroxy analog, which may influence compound selection for target engagement in polar binding sites versus intracellular targets requiring high permeability. [1]

Solubility-Permeability Profile
Predicted / Data to verify
Δ LogP −0.45 · Δ PSA +8 Ų
Supports polar binding‑site assay selection
Predicted values; experimental confirmation recommended
Physicochemical profiling Drug-likeness ADME prediction

Metal-Chelation Geometry vs. Hydroxy Analogs

Crystallographic analysis of 3‑hydroxyquinolin‑2(1H)‑one derivatives bound to influenza endonuclease reveals a specific O,O‑chelating interaction with two active‑site metal ions [1]. This chelation mode is a direct consequence of the 3‑hydroxy‑2‑one tautomeric arrangement, which is analogous to the N‑hydroxy‑2‑one motif in 1‑hydroxy‑2(1H)‑quinolinone. In contrast, 4‑hydroxyquinolin‑2(1H)‑one and 2‑hydroxyquinoline lack this N‑hydroxy functionality and therefore cannot engage in the same bidentate metal‑binding geometry [2]. While no direct crystallographic data for 1‑hydroxy‑2(1H)‑quinolinone itself are reported, the structural and tautomeric equivalence between the 1‑hydroxy‑2‑one and 3‑hydroxy‑2‑one motifs supports class‑level inference of shared metal‑chelating capacity. [1][2]

Metal‑Chelation Mode
Class-level inference
Predicted O,O‑bidentate vs. no chelation
Rational metalloenzyme inhibitor design entry
Inferred from 3‑hydroxy analog; direct crystallographic data not available
Metal chelation Enzyme inhibition Antiviral X-ray crystallography

Hydroxamic Acid Precursor vs. Non-Hydroxylated Quinolones

1‑Hydroxy‑2(1H)‑quinolinone serves as a direct precursor to quinoline‑derived hydroxamic acids via N‑oxidation or lead tetraacetate oxidation [1]. Hydroxamic acids derived from this scaffold exhibit antibacterial activity against S. aureus and E. coli, with minimum inhibitory concentration (MIC) values ranging from 25 to 100 µg/mL depending on ring substitution [2]. In contrast, the non‑N‑hydroxylated 2‑quinolinone (carbostyril) cannot be directly converted to hydroxamic acids without N‑oxidation, and the resulting N‑oxide derivatives show negligible antibacterial activity (MIC > 200 µg/mL) [2]. This difference in synthetic accessibility and bioactivity provides a clear selection advantage for 1‑hydroxy‑2(1H)‑quinolinone in programs targeting bacterial iron acquisition systems. [1][2]

Antibacterial Activity Differentiation
Head‑to‑head comparison
MIC 25–100 µg/mL vs. >200 µg/mL
Supports antimicrobial screening differentiation
Broth dilution; S. aureus & E. coli; research use only
Synthetic chemistry Hydroxamic acid Antibacterial Iron chelation

1-Hydroxy-2(1H)-quinolinone: Optimized Application Scenarios


Metalloenzyme Inhibitor Scaffold Design

Use 1‑hydroxy‑2(1H)‑quinolinone as a core scaffold for designing inhibitors of metalloenzymes such as viral endonucleases, matrix metalloproteinases, or histone deacetylases. The N‑hydroxy‑2‑one motif mimics the metal‑chelating pharmacophore validated in 3‑hydroxyquinolin‑2(1H)‑ones, which bind influenza endonuclease via bidentate O,O‑coordination to two metal ions [1]. This chelation mode is absent in 2‑hydroxy‑ and 4‑hydroxy‑quinolinone analogs, providing a mechanistic basis for target‑specific activity. [1]

Antibacterial Hydroxamic Acid Prodrug Development

Employ 1‑hydroxy‑2(1H)‑quinolinone as a synthetic precursor to quinoline‑based hydroxamic acids with activity against Gram‑positive and Gram‑negative bacteria. Direct oxidation yields hydroxamic acids that inhibit S. aureus and E. coli with MIC values of 25–100 µg/mL, whereas analogous N‑oxides derived from 2‑quinolinone are inactive (MIC >200 µg/mL) [2]. This synthetic efficiency and bioactivity differentiation make the compound a strategic starting material for antibacterial programs targeting iron‑acquisition pathways. [2]

Aqueous Solubility Optimization

Select 1‑hydroxy‑2(1H)‑quinolinone over 2‑hydroxyquinoline when improved aqueous solubility is required for in vitro assay conditions or formulation development. The N‑hydroxy group increases polar surface area to 41 Ų and reduces logP to 1.42, compared to 33 Ų and logP 1.87 for 2‑hydroxyquinoline [3]. This predicted improvement in solubility can reduce DMSO carryover artifacts and enhance assay reproducibility in biochemical and cell‑based screening. [3]

Application
Selection Property
Validation Focus
Metalloenzyme inhibitor scaffold exploration
N‑Hydroxy‑2‑one chelating motif
Target‑specific metal‑binding confirmation
Hydroxamic acid antimicrobial exploration
Derivative antibacterial activity profile
Antimicrobial screening assay review
Solubility‑sensitive assay design
Predicted aqueous solubility profile
Solubility & assay compatibility verification

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